molecular formula C23H25N B13648899 5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine

5-(tert-Butyl)-N-(p-tolyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B13648899
M. Wt: 315.5 g/mol
InChI Key: VJIJVJDHBTZTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(tert-Butyl)-N-(p-tolyl)-[1,1’-biphenyl]-2-amine is an organic compound that features a biphenyl core substituted with a tert-butyl group and a p-tolyl group

Preparation Methods

The synthesis of 5-(tert-Butyl)-N-(p-tolyl)-[1,1’-biphenyl]-2-amine typically involves the following steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a boronic acid and a halogenated biphenyl compound.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.

Chemical Reactions Analysis

5-(tert-Butyl)-N-(p-tolyl)-[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as tert-butyl hydroperoxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents to modify the functional groups.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include tert-butyl hydroperoxide for oxidation and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-(tert-Butyl)-N-(p-tolyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound’s structural properties make it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-(tert-Butyl)-N-(p-tolyl)-[1,1’-biphenyl]-2-amine lies in its specific substitution pattern and the resulting chemical properties, which differ from those of the similar compounds listed above.

Properties

Molecular Formula

C23H25N

Molecular Weight

315.5 g/mol

IUPAC Name

4-tert-butyl-N-(4-methylphenyl)-2-phenylaniline

InChI

InChI=1S/C23H25N/c1-17-10-13-20(14-11-17)24-22-15-12-19(23(2,3)4)16-21(22)18-8-6-5-7-9-18/h5-16,24H,1-4H3

InChI Key

VJIJVJDHBTZTKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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